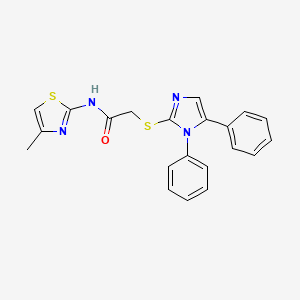
1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylic acid is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of 1,4-Dihydronaphthalene-2,3-dione: This is achieved by the oxidation of naphthalene derivatives using oxidizing agents such as potassium permanganate or chromyl chloride.
Chlorination: The 1,4-dihydronaphthalene-2,3-dione undergoes chlorination to introduce the chlorine atom at the 3-position.
Piperidine Attachment: The chlorinated compound is then reacted with piperidine-4-carboxylic acid under suitable conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled environments to ensure the purity and yield of the product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to introduce various substituents at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or halides under suitable conditions.
Major Products Formed:
Oxidation Products: Various quinone derivatives.
Reduction Products: Reduced naphthalene derivatives.
Substitution Products: Substituted naphthoquinones with different functional groups.
Scientific Research Applications
Biology: It is investigated for its biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is used in the development of new materials and chemicals with specific properties, such as UV protection and antioxidant activity.
Mechanism of Action
The compound exerts its effects through multiple pathways, depending on its derivatives and the biological system it interacts with. The primary mechanism involves the interaction with cellular targets, such as enzymes and receptors, leading to the modulation of biological processes. For example, in antibacterial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Lawsone: A naturally occurring naphthoquinone with similar antibacterial and antifungal properties.
Chloroquine: A well-known antimalarial drug that also belongs to the naphthoquinone class.
Menadione: A synthetic naphthoquinone used as a vitamin K3 supplement.
Properties
IUPAC Name |
1-(3-chloro-1,4-dioxonaphthalen-2-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c17-12-13(18-7-5-9(6-8-18)16(21)22)15(20)11-4-2-1-3-10(11)14(12)19/h1-4,9H,5-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNPIBRUVOVNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2785338.png)


![3-ethyl-N-[(4-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2785344.png)
![3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2785345.png)


![3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2785352.png)
![3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2785353.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785355.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2785358.png)
